

Imolamine: A Technical Guide to a Phenyl Aminoxidiazole Derivative

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Compound of Interest

Compound Name: *Imolamine*

Cat. No.: *B1207557*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine, a phenyl aminoxidiazole derivative, is a pharmacological agent with a history of use as a coronary vasodilator in the management of angina pectoris and as a local anesthetic. This technical guide provides a comprehensive overview of **imolamine**, focusing on its chemical properties, mechanism of action, and available preclinical and clinical data. The information is presented to support further research and development efforts related to this class of compounds.

Introduction

Imolamine is a synthetic compound belonging to the phenyl aminoxidiazole class of molecules.[1] It has been clinically investigated for its therapeutic potential in cardiovascular diseases, primarily angina pectoris.[2] Additionally, its properties as a local anesthetic have been noted.[3] This document aims to consolidate the existing scientific knowledge on **imolamine**, presenting it in a structured format for researchers and drug development professionals.

Chemical and Physical Properties

Imolamine is chemically designated as 4-(2-(diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-imine.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|--------------------|---|-----------|
| Chemical Formula | C ₁₄ H ₂₀ N ₄ O | [4] |
| Molecular Weight | 260.33 g/mol | |
| CAS Number | 318-23-0 | |
| Chemical Structure | Imolamine is characterized by a central 1,2,4-oxadiazole ring substituted with a phenyl group and a diethylaminoethyl side chain. | |

Pharmacological Profile

Imolamine exhibits a multi-faceted pharmacological profile, acting primarily as a coronary vasodilator and a local anesthetic. It is also reported to possess antiplatelet aggregation properties.

Mechanism of Action

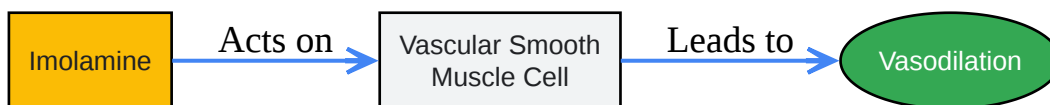
Coronary Vasodilation: The precise signaling pathway for **imolamine**'s vasodilatory effect is not fully elucidated in the available literature. However, as a coronary vasodilator, it is hypothesized to increase coronary blood flow, thereby alleviating myocardial ischemia associated with angina pectoris. The general mechanism for coronary vasodilation often involves the relaxation of vascular smooth muscle cells.

Local Anesthesia: The local anesthetic properties of **imolamine** are attributed to its ability to block voltage-gated sodium channels in neuronal cell membranes. By inhibiting sodium influx, **imolamine** prevents the generation and propagation of action potentials, thus blocking the transmission of pain signals.

Antiplatelet Aggregation: **Imolamine** has been described as a potent antiplatelet aggregation agent, though specific quantitative data on its inhibitory concentration (IC₅₀) are not readily available in recent literature. The mechanism is presumed to involve interference with signaling pathways that lead to platelet activation and aggregation.

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for the pharmacological actions of **imolamine** based on the general mechanisms of drugs in its therapeutic classes.



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Caption: Hypothesized mechanism of coronary vasodilation by **imolamine**.



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Caption: Mechanism of local anesthesia via sodium channel blockade.

Preclinical and Clinical Data

Preclinical Toxicology

Limited preclinical toxicity data for **imolamine** is available.

| Parameter | Value | Route of Administration | Species | Reference |
|-----------|-----------|-------------------------|---------------|-----------|
| LD50 | 650 mg/kg | Oral | Not Specified | |
| LD50 | 250 mg/kg | Intravenous | Not Specified | |

It has also been reported to exhibit moderate liver toxicity.

Clinical Efficacy in Angina Pectoris

A clinical study evaluated the hemodynamic effects of 100 mg of parenteral **imolamine** in 10 patients with exertional angina pectoris.

| Outcome | Result | Reference |
|---|---------------------------------|-----------|
| Pacing-induced Angina Improvement | Improved in 4 out of 7 patients | |
| Hemodynamic Parameters (Heart Rate, Mean Pulmonary Artery Pressure, Left Ventricular Systolic and End-diastolic Pressure) | No significant changes observed | |
| Compatibility | Good | |

While these findings suggest a potential benefit, the small sample size and lack of a control group in this particular abstract highlight the need for more robust clinical trial data.

Adverse Effects

Comprehensive data on the adverse effects of **imolamine** from large-scale clinical trials are not detailed in the readily available literature. As with any pharmacological agent, a thorough safety assessment would be required for modern drug development.

Pharmacokinetics

Detailed human pharmacokinetic data for **imolamine**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in recent scientific literature.

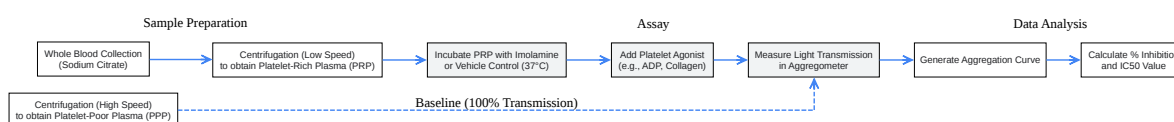
Experimental Protocols

Detailed, specific experimental protocols for **imolamine** are scarce in modern literature. However, standardized methodologies can be applied to investigate its pharmacological properties.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is considered the gold standard for assessing platelet function.

Workflow:



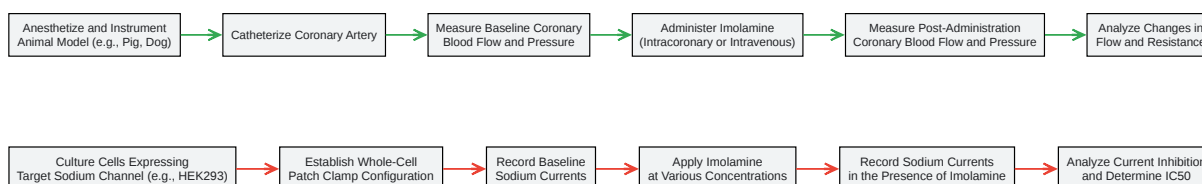
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Caption: Workflow for in vitro platelet aggregation assay.

Assessment of Coronary Artery Vasodilation (Animal Model)

This protocol outlines a general approach to studying the effects of a compound on coronary blood flow in an intact animal model.

Workflow:



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